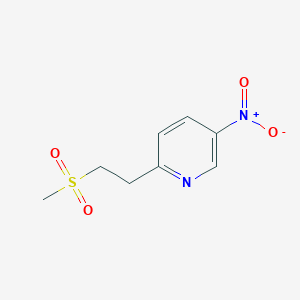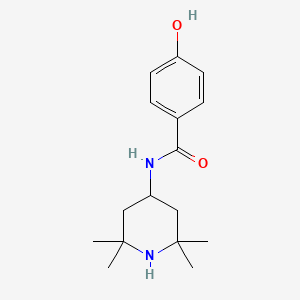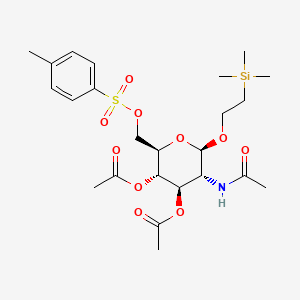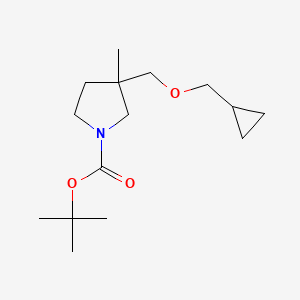
Etifoxine Desmethyl impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etifoxine Desmethyl impurity is a chemical compound related to Etifoxine, a non-benzodiazepine anxiolytic drug. The impurity is often studied to understand the purity and stability of Etifoxine formulations. It is identified by its chemical formula C₁₆H₁₅ClN₂O and has a molecular weight of 286.76 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Etifoxine Desmethyl impurity involves several steps, typically starting from the parent compound, Etifoxine. The process includes demethylation reactions under specific conditions. Common reagents used in these reactions include acids or bases to facilitate the removal of the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Análisis De Reacciones Químicas
Types of Reactions
Etifoxine Desmethyl impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield fully reduced forms of the impurity .
Aplicaciones Científicas De Investigación
Etifoxine Desmethyl impurity is used in various scientific research applications, including:
Chemistry: Studying the stability and degradation pathways of Etifoxine.
Biology: Understanding the biological activity and potential side effects of impurities in pharmaceutical formulations.
Medicine: Ensuring the safety and efficacy of Etifoxine as an anxiolytic drug by monitoring and controlling impurities.
Industry: Quality control and assurance in the production of Etifoxine
Mecanismo De Acción
The mechanism of action of Etifoxine Desmethyl impurity is closely related to that of Etifoxine. It modulates GABAergic neurotransmission and neurosteroid synthesis. The impurity may interact with similar molecular targets, including the GABA_A receptor complex, influencing its anxiolytic and neuroprotective properties .
Comparación Con Compuestos Similares
Similar Compounds
- Deschloro Etifoxine
- N-nitroso Etifoxine
Uniqueness
Etifoxine Desmethyl impurity is unique due to its specific structural modifications, which can influence its pharmacological properties. Compared to other impurities, it provides insights into the stability and purity of Etifoxine formulations, making it crucial for quality control in pharmaceutical production .
Propiedades
Fórmula molecular |
C16H15ClN2O |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
6-chloro-N-ethyl-4-phenyl-1,4-dihydro-3,1-benzoxazin-2-imine |
InChI |
InChI=1S/C16H15ClN2O/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19) |
Clave InChI |
UBTQURXIKQMINI-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13866667.png)








![2-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yloxy)ethanol](/img/structure/B13866713.png)


